

# Pexopiprant in Flow Cytometry: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Pexopiprant	
Cat. No.:	B1679663	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Pexopiprant**, a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2, also known as CRTH2), in flow cytometry-based assays. This document outlines the mechanism of action of **Pexopiprant**, its utility in studying immune cell function, and detailed protocols for its application in competitive binding, cell activation, and migration assays.

## Introduction to Pexopiprant and its Target, DP2

**Pexopiprant** is an oral antagonist of the DP2 receptor.[1] The DP2 receptor is a G protein-coupled receptor primarily expressed on key cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Its natural ligand is Prostaglandin D2 (PGD2), a lipid mediator released predominantly by mast cells upon allergen stimulation. The interaction of PGD2 with DP2 triggers a signaling cascade that promotes the recruitment and activation of these inflammatory cells, contributing to the pathophysiology of allergic diseases such as asthma.[2][3]

By blocking the DP2 receptor, **Pexopiprant** can inhibit the downstream effects of PGD2, making it a valuable tool for investigating the role of the PGD2-DP2 axis in various immune processes. Flow cytometry, with its ability to perform high-throughput, multi-parametric analysis of single cells, is an ideal platform for elucidating the cellular effects of **Pexopiprant**.



## **Quantitative Data Summary**

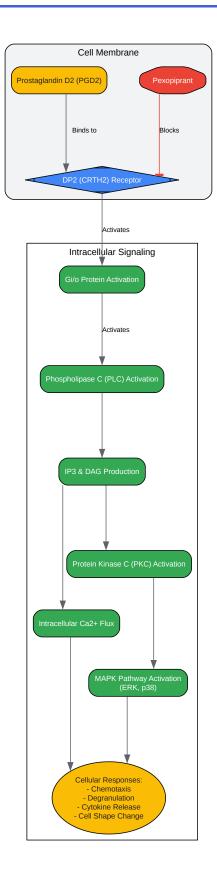
The following table summarizes the binding affinity and functional inhibitory concentrations of a structurally related and well-characterized DP2 antagonist, OC000459 (Timapiprant). These values provide a strong reference for determining appropriate experimental concentrations for **Pexopiprant**. While a precise Ki for **Pexopiprant** is stated as < 100nM, the data for OC000459 offers a more defined starting point for dose-response experiments.[1]

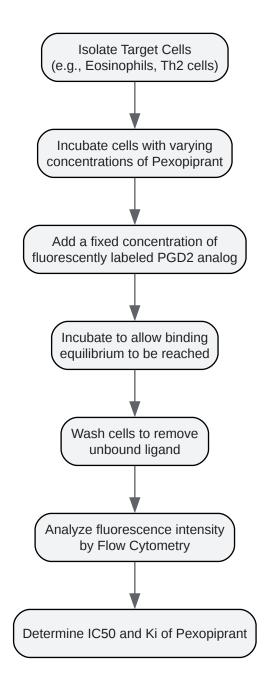
Parameter	Ligand	Receptor	Value	Reference
Ki	OC000459	Native Human DP2 (Th2 cells)	4 nM	[4]
Ki	OC000459	Recombinant Human DP2	13 nM	
IC50	OC000459	PGD2-mediated Chemotaxis (Human Th2 cells)	28 nM	<del>-</del>
IC50	OC000459	PGD2-mediated IL-13 Production (Human Th2 cells)	19 nM	<del>-</del>

# Signaling Pathways and Experimental Workflows DP2 Receptor Signaling Pathway

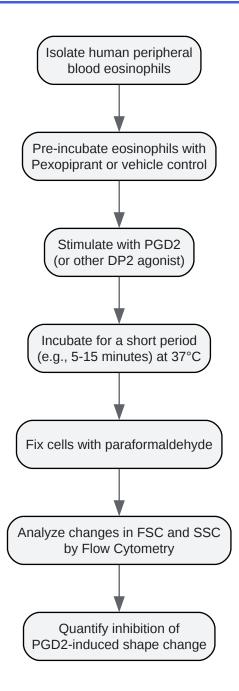
The binding of PGD2 to the DP2 receptor on immune cells initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and cytokine release. **Pexopiprant** acts by competitively inhibiting this initial binding step.



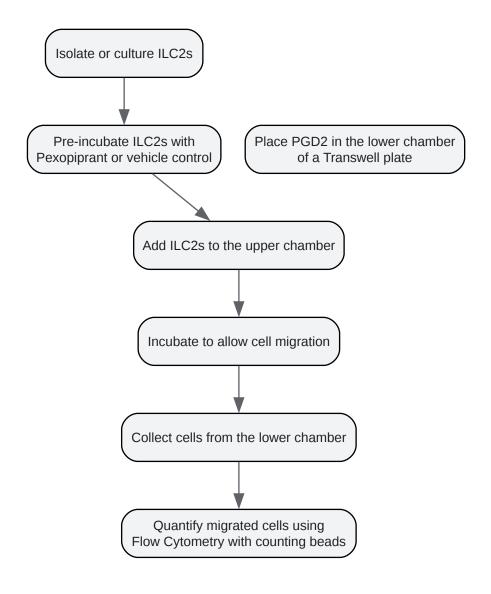












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